3-Hydroxy-1-[(4-methylphenyl)methyl]-3-phenacylindol-2-one
Overview
Description
3-Hydroxy-1-[(4-methylphenyl)methyl]-3-phenacylindol-2-one is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole core with phenacyl and methylphenyl groups, making it an interesting subject for chemical and pharmacological research.
Preparation Methods
The synthesis of 3-Hydroxy-1-[(4-methylphenyl)methyl]-3-phenacylindol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Phenacyl Group: The phenacyl group can be introduced via Friedel-Crafts acylation, where the indole reacts with phenacyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Methylphenyl Group: The final step involves the alkylation of the indole derivative with 4-methylbenzyl chloride under basic conditions to yield the target compound
Chemical Reactions Analysis
3-Hydroxy-1-[(4-methylphenyl)methyl]-3-phenacylindol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the phenacyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions
Scientific Research Applications
3-Hydroxy-1-[(4-methylphenyl)methyl]-3-phenacylindol-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-Hydroxy-1-[(4-methylphenyl)methyl]-3-phenacylindol-2-one involves its interaction with various molecular targets. The indole core is known to bind to multiple receptors, including serotonin and dopamine receptors, which play crucial roles in neurological processes. The compound may also inhibit specific enzymes or proteins involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
3-Hydroxy-1-[(4-methylphenyl)methyl]-3-phenacylindol-2-one can be compared with other indole derivatives such as:
4-Hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone: This compound is a dopamine transporter reuptake inhibitor and has been studied for its potential in treating cocaine addiction.
3-Hydroxy-4-methoxyphenyl(pyrrolidin-1-yl)methanone: This compound belongs to the class of phenyl (pyrrolidin-1-yl)methanone derivatives and has been investigated for its crystal structure.
4-Hydroxy-3-methylacetophenone: This compound is another indole derivative with potential biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and therapeutic potential.
Properties
IUPAC Name |
3-hydroxy-1-[(4-methylphenyl)methyl]-3-phenacylindol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO3/c1-17-11-13-18(14-12-17)16-25-21-10-6-5-9-20(21)24(28,23(25)27)15-22(26)19-7-3-2-4-8-19/h2-14,28H,15-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMZQRWIMNWJBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=CC=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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